Tcy-NH2 Tcy-NH2 A selective proteinase activated receptor-4 (PAR4) antagonist that inhibits endostatin release and platelet aggregation induced by thrombin.
Brand Name: Vulcanchem
CAS No.: 327177-34-4
VCID: VC21543509
InChI: InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Molecular Formula: C42H50F3N7O9
Molecular Weight: 853.9 g/mol

Tcy-NH2

CAS No.: 327177-34-4

VCID: VC21543509

Molecular Formula: C42H50F3N7O9

Molecular Weight: 853.9 g/mol

Purity: >99%

* For research use only. Not for human or veterinary use.

Tcy-NH2 - 327177-34-4

Description

TcY-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective antagonist of the proteinase-activated receptor 4 (PAR4). This compound has been extensively studied for its role in inhibiting platelet aggregation and endostatin release, which are crucial processes in various physiological and pathological conditions, including thrombosis and inflammation.

Biological Activity

TcY-NH2 acts as a selective antagonist for PAR4, effectively inhibiting platelet aggregation induced by thrombin and specific PAR4 agonists like AYPGK-NH2 . It also blocks the release of endostatin, a protein involved in angiogenesis regulation . This antagonistic activity is crucial in understanding the role of PAR4 in various physiological processes and diseases.

Effects on Platelet Aggregation

  • Inhibition of Platelet Aggregation: TcY-NH2 significantly reduces platelet aggregation caused by thrombin and PAR4 agonists, highlighting its potential in preventing thrombotic events .

  • Selective Antagonism: It does not affect platelet aggregation induced by PAR1 agonists, demonstrating its specificity for PAR4 .

Impact on Endostatin Release

  • Inhibition of Endostatin Release: TcY-NH2 blocks the release of endostatin from platelets, which is induced by thrombin and PAR4 agonists .

  • Implications for Angiogenesis: This inhibition can influence angiogenic processes, as endostatin is an anti-angiogenic factor .

Inflammation and Immunology

TcY-NH2 has been used in research related to inflammation and immunology due to its ability to modulate PAR4-mediated responses. It can inhibit neutrophil recruitment in experimental inflammation models, suggesting potential applications in managing inflammatory conditions .

Cardiovascular Health

In cardiovascular research, TcY-NH2 has shown promise in improving ventricular function and reducing infarct size in isolated heart models, indicating its potential in treating cardiovascular diseases .

Liver Injury

Blocking PAR4 with TcY-NH2 has been explored as a strategy to alleviate liver injury, highlighting its potential therapeutic applications in liver diseases .

CAS No. 327177-34-4
Product Name Tcy-NH2
Molecular Formula C42H50F3N7O9
Molecular Weight 853.9 g/mol
IUPAC Name (2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
Standard InChIKey WQJKBSZTPQERHW-USBDLMLUSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
Boiling Point N/A
Melting Point N/A
Purity >99%
Sequence YPGKF(Modifications: Tyr-1 = trans-Cinnamoyl-Tyr, Phe-5 = C-terminal amide)
Storage -20°C
Synonyms TCY-NH2
PubChem Compound 71311594
Last Modified Apr 15 2024

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